Bienvenue dans la boutique en ligne BenchChem!

Ahr 9294

Gastric Physiology Proton Pump Inhibition Enzyme Kinetics

AHR-9294 (8-Methoxy-4-[(2-isopropylphenyl)amino]-3-quinolinecarboxylate ethyl ester, CAS 84023-64-3) is a novel and potent inhibitor of the gastric H+,K+-ATPase (proton pump). It acts as a reversible, K+-competitive inhibitor that binds to the luminal K+ site of the enzyme, distinct from covalent proton pump inhibitors like omeprazole.

Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
CAS No. 84023-64-3
Cat. No. B1666716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhr 9294
CAS84023-64-3
Synonyms8-methoxy-4-((2-isopropylphenyl)amino)-3-quinolinecarboxylate ethyl ester
AHR 9294
AHR-9294
Molecular FormulaC22H24N2O3
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C(C)C)C=CC=C2OC
InChIInChI=1S/C22H24N2O3/c1-5-27-22(25)17-13-23-21-16(10-8-12-19(21)26-4)20(17)24-18-11-7-6-9-15(18)14(2)3/h6-14H,5H2,1-4H3,(H,23,24)
InChIKeyOPLNDEGFDPLWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR-9294 (CAS 84023-64-3) as a Reversible Gastric H+,K+-ATPase Inhibitor for Acid Secretion Studies


AHR-9294 (8-Methoxy-4-[(2-isopropylphenyl)amino]-3-quinolinecarboxylate ethyl ester, CAS 84023-64-3) is a novel and potent inhibitor of the gastric H+,K+-ATPase (proton pump) [1]. It acts as a reversible, K+-competitive inhibitor that binds to the luminal K+ site of the enzyme, distinct from covalent proton pump inhibitors like omeprazole [1][2]. This quinolinecarboxylate derivative has been shown to inhibit acid secretion in vivo across multiple secretagogues and species [1][3].

Why AHR-9294 Cannot Be Replaced by Omeprazole or Other Gastric Proton Pump Inhibitors


AHR-9294 exhibits a distinct pharmacological profile that precludes simple substitution with omeprazole or other H+,K+-ATPase inhibitors [1]. Unlike omeprazole, which is a covalent, irreversible inhibitor requiring acid activation [2], AHR-9294 is a reversible, K+-competitive inhibitor that binds directly to the K+ recognition site on the enzyme [1]. This mechanistic difference results in a shorter duration of action and a different potency profile in vivo, where AHR-9294 is approximately half as potent as omeprazole [1]. Furthermore, its lack of effect on histamine-stimulated adenylate cyclase confirms that it does not act via H2 receptor antagonism, distinguishing it from another major class of gastric acid suppressants [1]. These differences are critical for researchers designing studies that require specific temporal control of acid secretion or a reversible inhibition profile.

Quantitative Evidence for AHR-9294 Differentiation in Scientific and Procurement Decisions


Mechanism of Action: Reversible K+-Site Inhibition vs. Covalent Omeprazole

AHR-9294 is a pure competitive inhibitor with respect to K+, with a mechanism distinct from the covalent, irreversible inhibition of omeprazole [1][2]. Kinetic analysis of enriched oxyntic microsomal preparations shows that AHR-9294 inhibition is competitive with K+ for both K+-activated ATPase and p-nitrophenylphosphatase activities, confirming its classification as a 'K+-site' inhibitor [1]. This contrasts sharply with omeprazole, which requires acid activation and forms a disulfide bond with cysteine residues on the H+,K+-ATPase, leading to irreversible enzyme inhibition [2].

Gastric Physiology Proton Pump Inhibition Enzyme Kinetics

In Vivo Antisecretory Potency: Half the Potency of Omeprazole

In direct head-to-head in vivo assays, AHR-9294 was found to be about half as potent as omeprazole in inhibiting gastric acid secretion [1]. This quantitative relationship provides a critical benchmark for dose selection in experimental models.

Gastric Acid Secretion In Vivo Pharmacology Proton Pump Inhibitors

Duration of Action: Shorter Than Omeprazole

AHR-9294 exhibits a shorter duration of action compared to omeprazole in vivo [1]. This is a direct consequence of its reversible, K+-competitive mechanism, as opposed to the irreversible covalent binding of omeprazole [2].

Gastric Physiology Pharmacodynamics Proton Pump Inhibitors

Enzyme Kinetics: Competitive with K+ but Noncompetitive with ATP

Kinetic studies on gastric H+,K+-ATPase revealed that inhibition by AHR-9294 was purely competitive with K+ (and its congeners) but noncompetitive with ATP [1]. This dual kinetic behavior is a hallmark of K+-site inhibitors and distinguishes AHR-9294 from other inhibitors that may compete with ATP or act at different sites.

Enzyme Kinetics H+,K+-ATPase Mechanism of Action

Lack of Effect on Histamine-Stimulated Adenylate Cyclase Confirms Direct Pump Action

AHR-9294 did not affect histamine-stimulated adenylate cyclase activity, confirming that its antisecretory action does not occur at the histamine H2 receptor or downstream adenylate cyclase signaling pathway [1]. This negative data is as important as positive inhibition data, as it rules out off-target effects that would complicate interpretation of gastric acid secretion studies.

Signal Transduction Adenylate Cyclase Gastric Acid Secretion

Recommended Research Applications for AHR-9294 Based on Quantitative Evidence


Studies Requiring Reversible and Short-Acting Gastric Acid Suppression

Due to its reversible K+-competitive mechanism and shorter duration of action compared to omeprazole [1], AHR-9294 is the preferred tool for experiments where rapid recovery of acid secretion is required, such as in acute dosing studies, pharmacological interaction experiments, or when assessing the time course of acid-related pathologies.

Investigations of H+,K+-ATPase Kinetics and K+ Site Function

The well-defined kinetic profile of AHR-9294—competitive with K+ and noncompetitive with ATP [1]—makes it a valuable probe for studying the K+ binding site and the conformational changes of the gastric proton pump. Researchers investigating the structure-function relationship of P-type ATPases can use AHR-9294 as a reference K+-site inhibitor [2].

In Vivo Models of Gastric Acid Secretion Across Species

AHR-9294 has been validated in both rats and dogs against multiple secretagogues (histamine, pentagastrin, carbachol, and feeding) [1]. Its broad-spectrum, in vivo antisecretory activity makes it a reliable tool for comparative physiology studies and for evaluating novel anti-secretory agents in established animal models.

Experiments Requiring Direct H+,K+-ATPase Inhibition Without H2 Receptor Cross-Reactivity

The lack of effect of AHR-9294 on histamine-stimulated adenylate cyclase [1] confirms its action is limited to the proton pump. This specificity is essential for studies aimed at dissecting the direct contributions of the H+,K+-ATPase to gastric physiology, separate from histamine receptor signaling pathways.

Quote Request

Request a Quote for Ahr 9294

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.